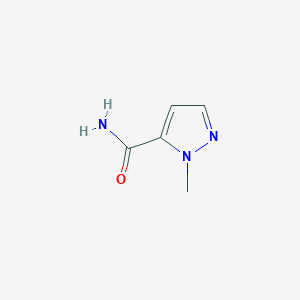

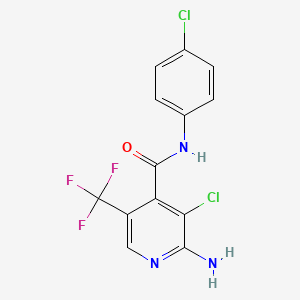

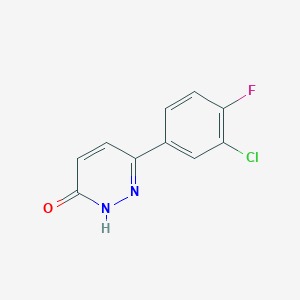

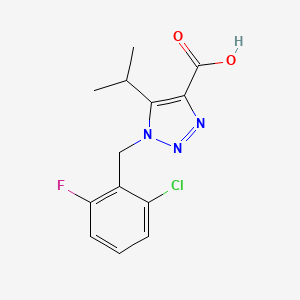

2-amino-3-chloro-N-(4-chlorophenyl)-5-(trifluoromethyl)pyridine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of closely related compounds involves multi-component reactions, such as the three-component reaction between malonamide, aldehyde, and malononitrile in water using triethylamine as a base at room temperature. These methods highlight the versatility and efficiency of synthesizing complex molecules with pyridine and carboxamide functionalities in aqueous media, which might offer insights into the synthesis of the target compound (Jayarajan et al., 2019).

Molecular Structure Analysis

Studies on isostructural compounds with pyrimidine and pyridine rings have shown significant displacements from the planar structure, with N-H...N and N-H...O hydrogen bonds playing a crucial role in linking molecules into sheets. This information can be applied to understand the molecular structure of the target compound, indicating the importance of hydrogen bonding in its structural stability (Trilleras et al., 2009).

Chemical Reactions and Properties

The chemical reactions and properties of related compounds often involve interactions with specific binding sites, such as the colchicine binding site of tubulin, which may contribute to the inhibition of tubulin polymerization and anticancer activity. These insights can shed light on the potential biological interactions and mechanisms of action of the target compound (Jayarajan et al., 2019).

Physical Properties Analysis

The physical properties of structurally related compounds, including solubility, thermal stability, and molecular interactions, are crucial for understanding the behavior of the target compound in different environments. The solubility in polar solvents and thermal stability data from related polymers provide a basis for predicting similar properties in the target compound (Faghihi & Mozaffari, 2008).

Chemical Properties Analysis

Investigations into the chemical properties of similar compounds, such as their reactivity, synthesis pathways, and interaction with other molecules, are vital for understanding the target compound's potential applications and reactivity patterns. For instance, the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides highlights the reactivity of chloro and pyridine functional groups, which could be relevant to the chemical behavior of the target compound (Qing-cai, 2011).

Scientific Research Applications

Chemical Synthesis and Functionalization

- Improvement in Synthesis : A study on the synthesis of a related compound, 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, explores optimized reaction conditions for improved yield and purity (Yang-Heon Song, 2007).

- Regioexhaustive Functionalization : Functionalization of similar chloro- and bromo-(trifluoromethyl)pyridines into various carboxylic acids is examined, contributing to the chemical versatility of this class of compounds (F. Cottet et al., 2004).

Biological Applications

- Antioxidant and Antitumor Activity : Novel heterocyclic aryl monoazo organic compounds, including derivatives of the pyridine class, were synthesized and showed significant in vitro antioxidant and antitumor activities (M. Khalifa et al., 2015).

- NLO and Molecular Docking Analyses : Synthesized compounds related to this pyridine class were investigated for non-linear optical properties and potential anticancer activity through molecular docking studies (R. Jayarajan et al., 2019).

Miscellaneous Applications

- Polyamide Synthesis : Studies on the synthesis of new polyamides using derivatives of pyridine, highlighting the compound's utility in polymer science (K. Faghihi & Zohreh Mozaffari, 2008).

- Antimicrobial Activity : Synthesis of pyridothienopyrimidines and pyridothienotriazines, including pyridine derivatives, showed promising antimicrobial activities (A. Abdel-rahman et al., 2002).

properties

IUPAC Name |

2-amino-3-chloro-N-(4-chlorophenyl)-5-(trifluoromethyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2F3N3O/c14-6-1-3-7(4-2-6)21-12(22)9-8(13(16,17)18)5-20-11(19)10(9)15/h1-5H,(H2,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIMRFDCUDCTDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C(=NC=C2C(F)(F)F)N)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-chloro-N-(4-chlorophenyl)-5-(trifluoromethyl)pyridine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Benzodioxol-5-yl[4-(4-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B2488437.png)

![1'-(2-(1-methyl-1H-indol-3-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2488438.png)

![4-Methoxy-3-[(propanoylamino)methyl]benzenesulfonyl fluoride](/img/structure/B2488440.png)

![Ethyl 4-(3-ethyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)benzoate](/img/structure/B2488443.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2488445.png)

![3-[9-(Carboxymethyl)-3,6,15,18-tetrakis(2-methylpropyl)-25-(9-methylundecyl)-2,5,8,11,14,17,20,23-octaoxo-12-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-21-yl]propanoic acid](/img/structure/B2488447.png)

![3-(5-(1-(2-(benzo[d]oxazol-2-ylthio)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2488450.png)

![2-[4-[(3-Chlorophenyl)methoxy]phenyl]ethanol](/img/structure/B2488451.png)

![N-cyclopentyl-2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2488452.png)

![1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2488454.png)

![1'-(5-Phenylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2488458.png)